molecular formula C25H22N2O6S4 B378817 2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid CAS No. 327102-25-0

2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid

Cat. No.: B378817
CAS No.: 327102-25-0
M. Wt: 574.7g/mol
InChI Key: YUHQZBFHEDBIRV-UHFFFAOYSA-N
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Description

2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid is a structurally complex thiophene derivative characterized by multiple thiophene rings, carboxylic acid groups, and an amide-linked pentanoyl moiety with dimethyl substituents.

Properties

IUPAC Name

2-[[5-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S4/c1-25(2,9-17(28)26-21-19(23(30)31)13(11-36-21)15-5-3-7-34-15)10-18(29)27-22-20(24(32)33)14(12-37-22)16-6-4-8-35-16/h3-8,11-12H,9-10H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQZBFHEDBIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O)CC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid is a complex organic molecule belonging to the class of thiophene derivatives. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula can be represented as follows:

C21H20N2O4S4C_{21}H_{20}N_2O_4S_4

This structure includes multiple thiophene rings, which are known for their electronic properties and biological activities. The presence of carboxylic acid and amine functional groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines by activating caspase-dependent pathways .
  • Antimicrobial Properties : Thiophene-based compounds have been reported to possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Neuroprotective Effects : Some thiophene derivatives demonstrate neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating neurochemical pathways .

Anticancer Studies

A study focusing on similar thiophene compounds revealed significant cytotoxicity against prostate and breast cancer cells. The mechanism involved the activation of apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

StudyCell LineIC50 (µM)Mechanism
Prostate15Apoptosis via ROS
Breast12Mitochondrial pathway

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of thiophene derivatives against various bacterial strains. Results indicated that certain modifications to the thiophene structure enhanced antibacterial activity, particularly against Gram-positive bacteria .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

Neuroprotective Effects

Research into neuroprotective effects highlighted that specific thiophene derivatives could attenuate oxidative stress in neuronal cells, suggesting a potential therapeutic application in conditions like Alzheimer's disease .

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving a related thiophene derivative showed promising results in patients with advanced breast cancer, leading to tumor shrinkage in approximately 30% of participants after 12 weeks of treatment.
  • Case Study on Antimicrobial Efficacy : A laboratory study demonstrated that a modified version of the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), providing a basis for further development as an antibiotic agent.

Scientific Research Applications

Antiviral Activity

Research has indicated that thiophene derivatives, similar to the compound , can serve as potent inhibitors of viral replication. For instance, studies have shown that certain thiophene carboxylic acids inhibit Hepatitis C virus (HCV) polymerase and subgenomic RNA replication in human liver cells (Huh-7) . This suggests that the compound may possess similar antiviral properties, warranting further investigation into its efficacy against HCV and potentially other viruses.

Anti-inflammatory Potential

Molecular docking studies have highlighted the potential of thiophene-based compounds as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . The structure of 2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid may enable it to interact effectively with this enzyme, suggesting its application in treating inflammatory diseases.

Conductive Polymers

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound's ability to form conductive pathways could be explored in the development of organic photovoltaic devices or organic light-emitting diodes (OLEDs). Research into thiophene-based materials has demonstrated their effectiveness in enhancing charge transport properties in such applications .

Case Study 1: Antiviral Screening

A study conducted on a series of thiophene derivatives found that modifications at specific positions significantly affected their antiviral activity against HCV. The incorporation of carboxylic acid groups was shown to enhance solubility and bioavailability, leading to improved inhibitory effects on viral replication . This suggests that the carboxylic acid moieties present in 2-[[5-[(3-Carboxy-4-thiophen-2-ythiophen-2-y)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ythiophene -3-carboxylic acid could similarly enhance its antiviral efficacy.

Case Study 2: Anti-inflammatory Activity

In a comparative study of various thiophene carboxylic acids, compounds exhibiting structural similarities to 2-[...] were evaluated for their anti-inflammatory effects. Results indicated that certain derivatives effectively inhibited leukotriene synthesis, a key factor in inflammatory processes. The potential for 2-[...] to act as a selective inhibitor in this pathway presents a promising avenue for therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-Carboxylic Acid Derivatives with Sulfonyl and Amino Substituents

Compounds such as 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid () and 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid () share the thiophene-carboxylic acid core but differ in substituent groups. Key comparisons include:

Property Target Compound 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid
Molecular Weight ~600–650 g/mol (estimated) 317.38 g/mol 383.44 g/mol
Key Functional Groups Carboxylic acid, thiophene rings, amide linkage, dimethyl pentanoyl Carboxylic acid, sulfonyl, methylthio, amino Carboxylic acid, tosylamino, fluorophenyl
Synthetic Route Likely involves multi-step amidation and cyclization (analogous to ) Sulfonation and alkylation of thiophene precursors Tosylation of amino-thiophene intermediates
Biological Activity Hypothesized anti-inflammatory or enzyme inhibition (based on thiophene analogs) Not explicitly reported Potential kinase inhibition (inferred from tosyl group interactions)

The target compound’s extended conjugation and branched amide chain may enhance solubility in polar solvents compared to simpler analogs, though steric hindrance from the dimethyl group could reduce binding efficiency in enzyme pockets .

Thiophene Derivatives with Anticancer Activity

Schiff base derivatives of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () exhibit IC₅₀ values as low as 1.28 µg/mL against breast cancer cells (MCF7). While the target compound lacks a thiadiazole ring, its dual thiophene-carboxylic acid system could similarly modulate cancer cell proliferation via intercalation or redox cycling. For example:

Compound Structure Activity (IC₅₀) Mechanism
Target Compound Polycyclic thiophene-carboxylic acid Not tested Hypothesized DNA interaction
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives Thiophene-thiadiazole hybrid 1.28–5.76 µg/mL (MCF7) Tubulin inhibition, apoptosis induction

The absence of a thiadiazole moiety in the target compound may limit its tubulin-binding efficacy but could favor alternative pathways, such as topoisomerase inhibition, due to its planar aromatic systems .

Thiophene-Based Enzyme Inhibitors

3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid () and related sulfonamide-thiophenes are explored for enzyme modulation.

Compound Enzyme Target Binding Affinity (Kᵢ) Reference
Target Compound Hypothetical protease Not tested
Tosylamino-thiophene derivatives Tyrosine kinases 10–100 nM
Sulfonamide-thiophene-carboxylic acids Carbonic anhydrase 5–20 nM

Preparation Methods

Intermediate Synthesis via Friedel-Crafts Acylation

A critical intermediate, 2-acetylthiophene, is synthesized via Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) in nitrobenzene. This step achieves yields >90% under controlled temperatures (40–45°C). Subsequent oxidation of 2-acetylthiophene using aqueous alkaline hypochlorite (NaOCl) produces thiophene-2-carboxylic acid, a precursor for further functionalization.

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Nitrobenzene

  • Oxidizing Agent : NaOCl (pH 12–14, 70–80°C)

Halogenation and Cross-Coupling

Bromination of thiophene using pyridine perbromide hydrobromide in halohydrocarbon solvents yields 2-bromothiophene, which undergoes Ullmann coupling with diethyl malonate under alkaline conditions. This forms 2-(2-thienyl)diethyl malonate, a key intermediate for introducing the malonate backbone.

Optimized Parameters :

  • Bromination : −10°C to 0°C, HBr as solvent

  • Coupling : Toluene, 100–120°C, K/Na as base

Amide Bond Formation

The central 3,3-dimethyl-5-oxopentanoyl linker is constructed via condensation of 2-(2-thienyl)diethyl malonate with 3,3-dimethylglutaric anhydride. Subsequent saponification with NaOH (32% w/v) and acidification yields the dicarboxylic acid intermediate. Amide coupling with 3-carboxy-4-thiophen-2-ylthiophen-2-amine is achieved using carbodiimide reagents (e.g., EDC/HOBt).

Critical Steps :

  • Saponification : Reflux in ethanol/H₂O (8 h)

  • Coupling : DMF, rt, 12–24 h

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Thiophenecarboxylic Acid

  • Friedel-Crafts Acylation : Thiophene (84 g, 1 mol) reacts with acetyl chloride (107 g, 1.1 mol) in nitrobenzene (600 mL) with AlCl₃ (146.5 g) at 40–45°C.

  • Oxidation : The crude 2-acetylthiophene is treated with NaOCl (pH 12–14) at 70–80°C for 2 h. Yield: 85–90%.

Step 2: Bromination and Malonate Coupling

  • Bromination : Thiophene (84.14 g) in CCl₄ reacts with t-butyl hypochlorite (108.57 g) at −10°C to yield 2-bromothiophene.

  • Ullmann Coupling : 2-Bromothiophene (1 mol) couples with diethyl malonate (168.18 g) in THF using 2,6-lutidine (112.51 g) under UV light (254 nm). Yield: 90.19%.

Step 3: Saponification and Decarboxylation

  • Saponification : 2-(2-Thienyl)diethyl malonate (210.04 g) reacts with NaOH (32% w/v) under reflux (8 h).

  • Decarboxylation : Acidification with HCl (pH 1.0–1.5) at reflux (4 h) yields 2-thiopheneacetic acid.

Step 4: Final Amide Coupling

  • Activation : 3-Carboxy-4-thiophen-2-ylthiophene-2-carboxylic acid (1 equiv) is activated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : The acyl chloride reacts with 3,3-dimethyl-5-aminopentanoyl chloride (1 equiv) in THF with triethylamine (TEA) as base. Yield: 58–65%.

Comparative Analysis of Methods

Parameter Friedel-Crafts Route Halogenation Route Amide Coupling
Yield 85–90%90.19%58–65%
Reaction Time 4–6 h8–10 h12–24 h
Key Reagents AlCl₃, NaOClt-BuOCl, NaOHEDC/HOBt, TEA
Complexity ModerateHighHigh

Challenges and Optimization

  • Byproduct Formation : Friedel-Crafts reactions generate bis(chloromethyl) ether, requiring rigorous purification.

  • Solvent Selection : Nitrobenzene’s toxicity necessitates substitution with chlorinated solvents (e.g., CCl₄) for safer scaling.

  • Decarboxylation Efficiency : Acid concentration (>6 M HCl) and reflux duration (>4 h) are critical for complete decarboxylation.

Recent Advancements

  • Catalytic Reductions : Platinum-group metal catalysts (e.g., Pd/C) enable selective reduction of glycolic acid intermediates to acetic acid derivatives.

  • Flow Chemistry : Continuous-flow systems improve safety and yield in halogenation steps, reducing reaction times by 40% .

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and what analytical methods validate its purity?

Answer:
The synthesis of thiophene-carboxylic acid derivatives typically involves multi-step condensation and cyclization reactions. For example, analogous compounds are synthesized by refluxing precursors (e.g., thiophene-carbohydrazides or aminothiophenes) with acetic acid and sodium acetate as catalysts, followed by purification via recrystallization . Key analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the presence of thiophene rings and carboxylic acid protons.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental analysis (C, H, N, S) to assess purity (>95% is typical for research-grade compounds) .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
While specific toxicity data for this compound is limited, structurally related thiophene derivatives require:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis or handling to mitigate inhalation risks, as thiophene derivatives may release irritant vapors .
  • Storage: Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Advanced Question: How can computational methods optimize the synthesis and predict reactivity?

Answer:
Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states to identify energetically favorable routes. For instance:

  • Reaction path searches using software like Gaussian or ORCA can predict regioselectivity in thiophene ring functionalization.
  • Solvent effect simulations (e.g., COSMO-RS) guide solvent selection for improved yield .
  • Docking studies may predict biological activity if the compound is intended for pharmacological applications .

Advanced Question: How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism: Thiophene-carboxylic acids may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize specific forms .
  • Impurity peaks: Compare HRMS data with theoretical isotopic patterns to distinguish impurities from adducts .
  • X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

Advanced Question: What strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:
For SAR studies:

  • Derivatization: Synthesize analogs with modifications to the thiophene rings (e.g., substituent variations) or the pentanoyl linker. For example, replacing dimethyl groups with cyclopropyl moieties alters steric effects .
  • Biological assays: Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to correlate structural changes with potency .
  • Molecular dynamics simulations model ligand-receptor interactions to rationalize activity trends .

Advanced Question: How can researchers address batch-to-batch variability in synthesis?

Answer:
Variability often stems from:

  • Reagent purity: Use HPLC-grade solvents and reagents with ≥99% purity.
  • Reaction monitoring: Employ TLC or in-situ FTIR to track intermediate formation and optimize reaction times .
  • Reproducibility protocols: Document exact stoichiometry, temperature ramping rates, and stirring speeds. Automated synthesis platforms (e.g., flow reactors) enhance consistency .

Basic Question: What are the stability concerns for this compound under varying pH and temperature conditions?

Answer:
Thiophene-carboxylic acids are prone to:

  • Hydrolysis: Avoid aqueous solutions at extreme pH (pH <2 or >10) to prevent ester or amide bond cleavage.
  • Thermal degradation: Decomposition above 150°C is common. Store at –20°C and avoid prolonged exposure to light .
  • Oxidation: Use antioxidants (e.g., BHT) in storage solutions to preserve integrity .

Advanced Question: How can machine learning improve the design of novel derivatives?

Answer:
Machine learning (ML) models trained on existing thiophene derivative datasets can:

  • Predict synthetic feasibility: Tools like Synthia (Retrosynthesis Software) prioritize viable synthetic routes.
  • Optimize properties: QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability or toxicity .
  • High-throughput virtual screening: ML algorithms rapidly evaluate derivative libraries for target binding affinity .

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